![molecular formula C14H18N6O B4935579 N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 5665-19-0](/img/structure/B4935579.png)
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.
Mechanism of Action
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits sGC by binding to the heme group of the enzyme, which prevents the conversion of GTP to cGMP. This leads to a decrease in the production of cGMP, which is a key signaling molecule in many physiological processes.
Biochemical and Physiological Effects:
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to have a number of biochemical and physiological effects. It can inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and decrease blood pressure. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been shown to decrease the production of inflammatory cytokines and reduce the activation of immune cells.
Advantages and Limitations for Lab Experiments
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which allows for specific investigation of the role of sGC in various physiological and pathological processes. However, N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has some limitations. It is not stable in aqueous solutions and requires careful handling to maintain its potency. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can also have off-target effects on other heme-containing enzymes.
Future Directions
There are several future directions for research on N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. One area of interest is the role of sGC in the regulation of metabolism and energy homeostasis. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been shown to have potential therapeutic effects in various diseases, including cardiovascular disease, inflammation, and cancer. Further research is needed to explore the potential clinical applications of N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and other sGC inhibitors. Additionally, the development of more stable and selective sGC inhibitors will be important for future research.
Synthesis Methods
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be synthesized by reacting 2-amino-5,6-diaminopyrazine with 2-adamantanone followed by cyclization with nitrous acid. The purity of N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be further improved by recrystallization from ethanol.
Scientific Research Applications
N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been extensively used in scientific research to investigate the role of sGC in various physiological and pathological processes. It has been shown to inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and decrease blood pressure. N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been used to study the role of sGC in the regulation of vascular tone, cardiac function, and inflammation.
properties
IUPAC Name |
5-N-(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-11-12(18-14-13(17-11)19-21-20-14)16-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,15,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIVCFRXRLOVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=NC5=NON=C5N=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386331 |
Source
|
Record name | STK388421 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
CAS RN |
5665-19-0 |
Source
|
Record name | STK388421 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.